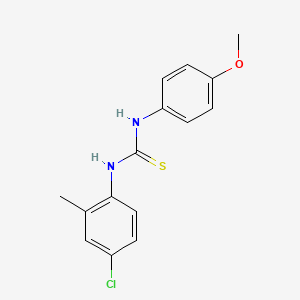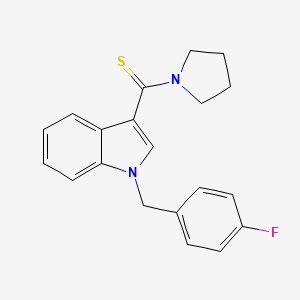![molecular formula C15H23N3OS B5753665 N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5753665.png)
N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea, commonly known as MET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
MET has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. MET has also been studied for its potential use in the treatment of diabetes and obesity.
作用机制
MET exerts its therapeutic effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. MET also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MET has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
MET has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and improve glucose tolerance in diabetic mice. MET has also been found to improve cognitive function and protect against neurodegeneration in animal models.
实验室实验的优点和局限性
MET has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of therapeutic effects that make it a promising candidate for further research. However, there are also limitations to its use in lab experiments. MET has low solubility in water, which can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on MET. One area of focus is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of MET and its effects on various cellular pathways. This could lead to the development of more targeted therapies for a range of diseases. Finally, research is needed to investigate the potential side effects of MET and to determine the optimal dosage and administration route for therapeutic use.
Conclusion:
In conclusion, MET is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits a range of biochemical and physiological effects, and has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to its use in lab experiments, there are also many future directions for research that could lead to the development of more effective therapies for a range of diseases.
合成方法
MET can be synthesized through the reaction of 2-phenylethylamine with thiourea in the presence of a base, followed by the reaction with morpholine. The resulting compound is purified through recrystallization, yielding a white crystalline solid.
属性
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c20-15(16-7-6-14-4-2-1-3-5-14)17-8-9-18-10-12-19-13-11-18/h1-5H,6-13H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQZHNCLVSUAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholin-4-yl)ethyl]-3-(2-phenylethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)




![N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5753661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753680.png)

